Methyl isoquinoline-1-carboxylate

Vue d'ensemble

Description

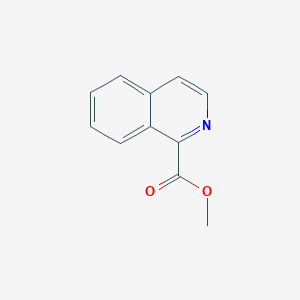

Methyl isoquinoline-1-carboxylate is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring this compound is a derivative of isoquinoline, where a methyl ester group is attached to the carboxylate group at the first position of the isoquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl isoquinoline-1-carboxylate can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which synthesizes isoquinoline derivatives from benzaldehyde and aminoacetaldehyde diethyl acetal. The reaction typically requires acidic conditions and heating to facilitate cyclization and formation of the isoquinoline ring.

Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form isoquinoline derivatives. Subsequent esterification with methanol yields this compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate hydrogenation reactions, while acidic catalysts like sulfuric acid or hydrochloric acid are employed for cyclization reactions. The choice of catalyst and reaction conditions depends on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl isoquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield isoquinoline derivatives with reduced functional groups, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)

Major Products Formed

Oxidation: Isoquinoline-1-carboxylic acid

Reduction: Reduced isoquinoline derivatives

Substitution: Various substituted isoquinoline derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl isoquinoline-1-carboxylate has the chemical formula and is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Weight : 189.19 g/mol

- SMILES Notation :

COC(=O)C1=NC=CC2=CC=CC=C21

These properties contribute to its reactivity and potential applications in various chemical reactions.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies, often involving palladium-catalyzed reactions. Recent studies have highlighted efficient synthetic routes using biomass-derived solvents, which promote green chemistry principles:

- Palladium-Catalyzed Aminocarbonylation : This method allows for the selective synthesis of isoquinoline derivatives with high yields (55-89%) by employing various amines in the reaction process .

- Green Solvent Utilization : The use of solvents such as gamma-valerolactone and ethyl levulinate not only maintains reaction efficiency but also aligns with sustainability goals in chemical processes .

Biological Activities and Therapeutic Potential

This compound and its derivatives have been investigated for their biological activities, particularly in the context of viral infections and anti-inflammatory effects:

- Antiviral Properties : Research indicates that isoquinoline alkaloids exhibit potential antiviral activities, suggesting that this compound could be explored for developing antiviral agents .

- Anti-inflammatory Effects : Certain derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory mediators such as IL-6 and TNF-α, which are crucial in various inflammatory diseases .

Antiviral Activity Study

A study conducted on isoquinoline derivatives demonstrated their effectiveness against viral infections. The research focused on their mechanism of action and highlighted the potential of this compound as a lead compound for antiviral drug development .

Anti-inflammatory Research

Another significant study evaluated the anti-inflammatory properties of this compound derivatives. The results indicated that these compounds could inhibit the production of inflammatory cytokines, providing a basis for further development as therapeutic agents for inflammatory diseases .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl isoquinoline-1-carboxylate involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoquinoline derivatives inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent physiological responses. The specific mechanism of action depends on the structure and functional groups of the isoquinoline derivative.

Comparaison Avec Des Composés Similaires

Methyl isoquinoline-1-carboxylate can be compared with other similar compounds, such as:

Isoquinoline: The parent compound, which lacks the methyl ester group.

Quinoline: A structural isomer of isoquinoline, where the nitrogen atom is located at a different position in the ring system.

Methyl quinoline-1-carboxylate: A similar compound with the methyl ester group attached to the quinoline ring instead of the isoquinoline ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the first position of the isoquinoline ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

Methyl isoquinoline-1-carboxylate (MIC) is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of isoquinoline, which is recognized for its role in various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structural characteristics contribute to its interaction with multiple biological targets, making it a compound of interest in medicinal chemistry.

Target Interactions

MIC interacts with several biological macromolecules, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered metabolic pathways, influencing the efficacy and safety profiles of co-administered drugs.

Cellular Effects

Research indicates that MIC can modulate various cellular processes. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent. The compound may also influence cell signaling pathways and gene expression, further contributing to its biological effects .

Anticancer Activity

Several studies have documented the anticancer effects of MIC. For example:

- Cell Line Studies : In vitro studies demonstrated that MIC induced apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors. Specific IC50 values for different cancer types have been reported, indicating its potency .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | G2/M phase arrest |

Anti-inflammatory Properties

MIC has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies using LPS-treated BV2 microglial cells demonstrated that MIC significantly lowered the production of these mediators .

| Cytokine | IC50 (µM) | Effect |

|---|---|---|

| IL-6 | 20-40 | Inhibition |

| TNF-α | <30 | Significant suppression |

Pharmacokinetics

The pharmacokinetic profile of MIC suggests that it is relatively stable under standard laboratory conditions but may degrade when exposed to light and heat. Its solubility and metabolic stability are critical factors that influence its bioavailability and therapeutic efficacy.

In Vivo Studies

In animal models, the effects of MIC vary with dosage. At low doses, it has been observed to promote beneficial cellular responses while minimizing toxicity. Higher doses may lead to adverse effects; thus, careful dosage optimization is essential for therapeutic applications.

Temporal Effects

The stability of MIC over time affects its long-term biological activity. Studies indicate that while MIC remains stable under controlled conditions, exposure to adverse environmental factors can diminish its effectiveness .

Propriétés

IUPAC Name |

methyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGJDGITRCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611313 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-72-9 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.